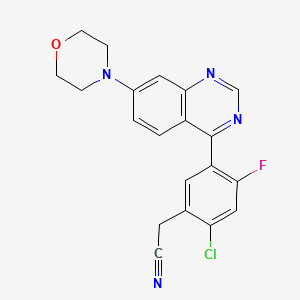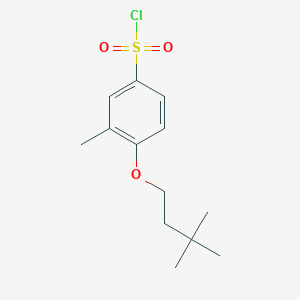![molecular formula C8H4FN3 B13035503 5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13035503.png)
5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile is a fluorinated heterocyclic compound with the molecular formula C8H4FN3. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile typically involves the reaction of 2-chloro-5-fluoronicotinic acid with appropriate reagents under controlled conditions. One common method involves the use of a transition-metal-free strategy, which provides a practical and efficient route to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
5-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridine derivatives .
科学研究应用
5-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile has a wide range of scientific research applications:
作用机制
The mechanism of action of 5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of fibroblast growth factor receptors (FGFRs), leading to the suppression of tumor cell proliferation and migration . The compound’s fluorine atom enhances its binding affinity and selectivity for these targets, contributing to its biological activity .
相似化合物的比较
Similar Compounds
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile: This compound shares a similar core structure but differs in the position of the fluorine and nitrile groups.
5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine: This compound has a methyl group instead of a nitrile group, affecting its chemical properties and biological activities.
5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile: This compound has a different heterocyclic ring system, leading to distinct chemical and biological properties.
Uniqueness
5-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and binding affinity to molecular targets, making it a valuable compound in medicinal chemistry .
属性
分子式 |
C8H4FN3 |
|---|---|
分子量 |
161.14 g/mol |
IUPAC 名称 |
5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H4FN3/c9-8-1-6-5(2-10)3-11-7(6)4-12-8/h1,3-4,11H |
InChI 键 |
IQCJDVHICMVJET-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=CNC2=CN=C1F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



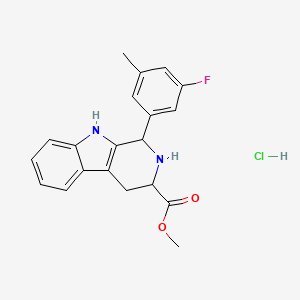
![(1R,4S,5S)-6,6-difluoro-4-(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B13035432.png)

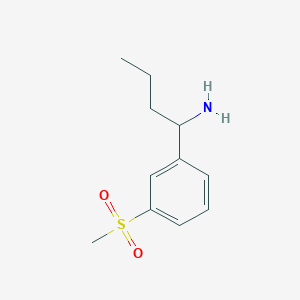
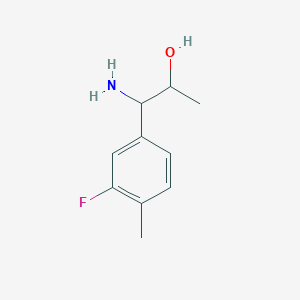

![(1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13035476.png)

![2-{[(Tert-butoxy)carbonyl]amino}pyrido[2,3-d]pyrimidine-7-carboxylicacid](/img/structure/B13035489.png)
